![molecular formula C24H22N2O2 B2876437 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851408-05-4](/img/no-structure.png)

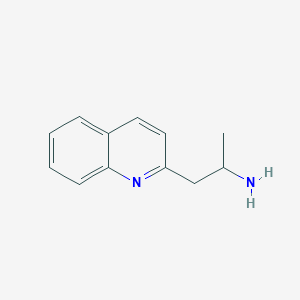

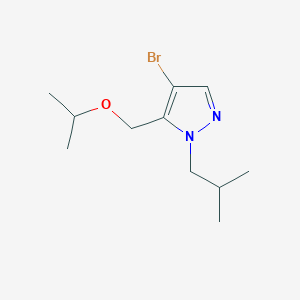

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

科学的研究の応用

Synthesis and Cytotoxic Activity

A study described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines. Such derivatives have shown promising results in inhibiting tumor growth in vivo, suggesting potential applications in cancer therapy (Deady et al., 2003).

Antimycobacterial Activity

Another research focused on the synthesis of aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones. These compounds exhibited significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Kantevari et al., 2011).

Enhancing Reductive Cleavage

Investigations into enhancing the reductive cleavage of aromatic carboxamides, including those derived from quinoline, have shown promising results. This research suggests applications in synthetic chemistry for facilitating the production of amine derivatives under mild conditions (Ragnarsson et al., 2001).

Biological Activity Spectrum

A comprehensive study on substituted quinoline-2-carboxamides and their isosteres demonstrated significant antimycobacterial and anti-photosynthetic electron transport activities. These findings highlight the diverse biological applications of quinoline derivatives, including potential uses in antimicrobial and agrochemical research (Goněc et al., 2012).

Antiherpes Activities

Research into 4-hydroxyquinoline carboxamides uncovered a new class of herpesvirus polymerase inhibitors with broad-spectrum antiherpes activities. This suggests potential applications in developing antiviral drugs targeting various herpesviruses (Oien et al., 2002).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)naphthalene-2-carboxamide.", "Step 2: Reaction of N-(2-hydroxyethyl)naphthalene-2-carboxamide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |

| 851408-05-4 | |

分子式 |

C24H22N2O2 |

分子量 |

370.452 |

IUPAC名 |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H22N2O2/c1-15-7-8-19-14-21(24(28)26-22(19)16(15)2)11-12-25-23(27)20-10-9-17-5-3-4-6-18(17)13-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |

InChIキー |

FNKFEAALIWEHHU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)

![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)

![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)